molecular formula C20H18N2O4 B2976925 (2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione CAS No. 317821-83-3

(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione

Cat. No. B2976925
CAS RN: 317821-83-3
M. Wt: 350.374
InChI Key: BVABHBZKKZEGCF-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
BenchChem offers high-quality (2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Complex Formation

  • Synthesis of Macrocyclic Compounds : This compound is part of a broader category of macrocyclic dilactams that have been synthesized and studied for their ability to form complexes with various metal ions such as Ba(II) and Mg(II) perchorates. These complexes were characterized by various techniques, suggesting potential applications in coordination chemistry and material science (Kılıç & Gündüz, 1986).

Stereochemistry and NMR Data

  • Stereochemistry of Cyclopeptide Alkaloids : The structural determination and stereochemistry, including complete 1H and 13C NMR spectroscopic data assignments of compounds structurally related to this complex, have been described, showing the importance of these compounds in natural product chemistry and pharmacology (Nisar et al., 2010).

Chiral Resolution and Antibacterial Agents

  • Chiral Resolution and Simulation Studies : Research on antibacterial agents with two chiral centers related to the structure of this compound demonstrates the significance of chiral resolution in enhancing pharmacological activity. The study highlights the importance of obtaining optically active drugs through chiral resolution, underlining the compound's relevance in medicinal chemistry (Ali et al., 2020).

Macrocyclic Chemistry and Metal Coordination

  • Characterization of Macrocyclic Compounds : The characterization of macrocyclic compounds containing this complex, including their metal coordination chemistry, showcases their potential applications in designing new materials and catalysts. These studies provide insights into the structural aspects of macrocycles and their complexes with transition metals, indicating their utility in various scientific domains (Alaoui et al., 2007).

Antimicrobial Activity and Molecular Docking

  • Antimicrobial Activity and Docking Study : Research into novel derivatives carrying biologically active moieties related to this compound indicates their significant antimicrobial activity. Such studies are crucial for the development of new antibacterial and antifungal agents, with molecular modeling offering insights into their mechanism of action (Ghorab et al., 2017).

properties

IUPAC Name

(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-21-18(23)17-15-12(10-26-19(17)22(2)20(21)24)9-25-14-8-7-11-5-3-4-6-13(11)16(14)15/h3-8,12,15H,9-10H2,1-2H3/t12-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVABHBZKKZEGCF-DOMZBBRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3C(COC4=C3C5=CC=CC=C5C=C4)CO2)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C([C@H]3[C@H](COC4=C3C5=CC=CC=C5C=C4)CO2)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione

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